Introduction: Unveiling a Versatile Heterocyclic Building Block
Introduction: Unveiling a Versatile Heterocyclic Building Block
An In-depth Technical Guide to the Chemical Properties and Applications of N-Ethyl-2-(1H-pyrazol-1-YL)ethanamine
N-Ethyl-2-(1H-pyrazol-1-YL)ethanamine is a substituted heterocyclic amine featuring a five-membered aromatic pyrazole ring linked to an N-ethyl-substituted ethylamine side chain at the N1 position. The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and approved pharmaceuticals.[1] Derivatives of pyrazole exhibit a vast array of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, analgesic, and antidepressant properties.[2][3]
The structural arrangement of N-Ethyl-2-(1H-pyrazol-1-YL)ethanamine—combining the aromatic, electron-rich pyrazole ring with a flexible and basic ethylamine side chain—makes it a compelling candidate for investigation in drug discovery and materials science. The two adjacent nitrogen atoms in the pyrazole ring can act as hydrogen bond acceptors, while the secondary amine provides a hydrogen bond donor and a basic center, facilitating interactions with biological targets.[4] This guide provides a comprehensive overview of its chemical properties, a robust synthetic pathway, detailed protocols for characterization, and an exploration of its potential applications based on the well-established bioactivity of the pyrazole core.
Physicochemical Properties
Direct experimental data for N-Ethyl-2-(1H-pyrazol-1-YL)ethanamine is not extensively documented in publicly available literature. The following table summarizes its core calculated properties and estimated physical characteristics, derived from its structure and comparison with the closely related parent compound, 2-(1H-pyrazol-1-yl)ethanamine (CAS 101395-71-5).[5]
| Property | Value | Source |
| IUPAC Name | N-ethyl-2-(1H-pyrazol-1-yl)ethanamine | - |
| Molecular Formula | C₇H₁₃N₃ | Calculated |
| Molecular Weight | 139.20 g/mol | Calculated |
| CAS Number | Not assigned | - |
| Appearance | Colorless to light yellow liquid | Predicted[6] |
| Boiling Point | ~220-230 °C at 760 mmHg | Estimated[5] |
| Density | ~1.05 - 1.15 g/cm³ | Estimated[5] |
| Hydrogen Bond Donors | 1 | Calculated |
| Hydrogen Bond Acceptors | 2 | Calculated |
| Rotatable Bonds | 4 | Calculated |
| Canonical SMILES | CCNCCN1C=CC=N1 | - |
| InChI Key | InChIKey=JRVCCLVLDBCCKX-UHFFFAOYSA-N | - |
Synthesis and Purification
The synthesis of N-Ethyl-2-(1H-pyrazol-1-YL)ethanamine can be efficiently achieved via a two-step process commencing with the N-alkylation of pyrazole, followed by nucleophilic substitution with ethylamine. This approach is logical because direct alkylation of pyrazole is a well-established and high-yielding reaction, creating a stable intermediate that can be readily converted to the target amine.
Detailed Experimental Protocol: Synthesis
Objective: To synthesize N-Ethyl-2-(1H-pyrazol-1-YL)ethanamine from pyrazole.
Step 1: Synthesis of 1-(2-Chloroethyl)-1H-pyrazole
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Reagent Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add pyrazole (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq) as the base, and acetonitrile (solvent, ~10 mL per gram of pyrazole).
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Causality: Potassium carbonate is a mild and effective base for the deprotonation of pyrazole, facilitating its nucleophilic attack. Acetonitrile is an ideal polar aprotic solvent that solubilizes the reactants and does not interfere with the reaction.
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Reaction Initiation: Add 1-bromo-2-chloroethane (1.2 eq) to the stirring suspension. The use of a bromo-chloro alkane is strategic; the C-Br bond is more labile and will react preferentially with the pyrazole, leaving the C-Cl bond intact for the subsequent step.
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Reflux: Heat the reaction mixture to reflux (~82 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting pyrazole spot is consumed.
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Work-up and Isolation:
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Cool the mixture to room temperature and filter to remove the inorganic salts (K₂CO₃ and KBr).
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Wash the filter cake with a small amount of acetonitrile.
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Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
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The resulting crude oil can be purified by vacuum distillation or column chromatography to yield pure 1-(2-chloroethyl)-1H-pyrazole.
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Step 2: Synthesis of N-Ethyl-2-(1H-pyrazol-1-YL)ethanamine
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Reaction Setup: In a sealed pressure vessel, dissolve the 1-(2-chloroethyl)-1H-pyrazole (1.0 eq) from Step 1 in ethanol.
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Amine Addition: Add an excess of ethylamine (aqueous solution or condensed gas, ~5.0 eq).
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Causality: A large excess of ethylamine is used to drive the reaction to completion and to minimize the formation of dialkylated byproducts. It also serves as the base to neutralize the HCl formed during the reaction.
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Reaction: Seal the vessel and heat to 80-100 °C for 24 hours. The elevated temperature and pressure are necessary to facilitate the nucleophilic substitution of the relatively unreactive alkyl chloride.
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Work-up and Purification:
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Cool the reaction vessel to room temperature before opening.
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Remove the solvent and excess ethylamine under reduced pressure.
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Dissolve the residue in dichloromethane (DCM) and wash with a saturated sodium bicarbonate solution to remove any remaining acidic impurities.
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Wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate via rotary evaporation.
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The final product, N-Ethyl-2-(1H-pyrazol-1-YL)ethanamine, can be purified by vacuum distillation to yield a clear oil. The purity should be validated by spectroscopic methods.
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Spectroscopic Characterization
As direct experimental spectra are not widely available, this section provides a predicted analysis to aid in the structural elucidation and verification of N-Ethyl-2-(1H-pyrazol-1-YL)ethanamine.
Predicted Spectroscopic Data
| Technique | Predicted Signals / Absorptions |
| ¹H NMR | δ ~7.5 ppm (d, 1H): Pyrazole H-5δ ~7.4 ppm (d, 1H): Pyrazole H-3δ ~6.2 ppm (t, 1H): Pyrazole H-4δ ~4.2 ppm (t, 2H): N-CH₂ (pyrazole side)δ ~2.9 ppm (t, 2H): N-CH₂ (ethylamine side)δ ~2.6 ppm (q, 2H): CH₂ (ethyl group)δ ~1.1 ppm (t, 3H): CH₃ (ethyl group)δ ~1.5-2.0 ppm (br s, 1H): N-H |
| ¹³C NMR | δ ~139 ppm: Pyrazole C-3δ ~128 ppm: Pyrazole C-5δ ~105 ppm: Pyrazole C-4δ ~50 ppm: N-CH₂ (pyrazole side)δ ~48 ppm: N-CH₂ (ethylamine side)δ ~44 ppm: CH₂ (ethyl group)δ ~15 ppm: CH₃ (ethyl group) |
| FT-IR (cm⁻¹) | ~3300 cm⁻¹ (weak-medium): N-H stretch3100-3000 cm⁻¹ (medium): Aromatic C-H stretch3000-2850 cm⁻¹ (medium): Aliphatic C-H stretch~1550 cm⁻¹ (medium): C=N stretch (pyrazole ring)~1250 cm⁻¹ (strong): C-N stretch |
| Mass Spec (EI) | m/z 139: [M]⁺ (Molecular Ion)m/z 124: [M - CH₃]⁺m/z 110: [M - C₂H₅]⁺m/z 81: [C₄H₅N₂]⁺ (pyrazolylethyl fragment)m/z 68: [C₃H₄N₂]⁺ (pyrazole ring fragment) |
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Accurately weigh 5-10 mg of the purified liquid sample. Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O with a pH adjustment) in a clean vial.
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Transfer: Using a Pasteur pipette, carefully transfer the solution into a clean 5 mm NMR tube.
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Data Acquisition: Insert the tube into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
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Analysis: Acquire ¹H and ¹³C NMR spectra using standard pulse sequences. Process the data (Fourier transform, phasing, and baseline correction) and integrate the ¹H signals to confirm the proton count for each resonance.
Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy
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Sample Preparation: As the compound is a liquid, the Attenuated Total Reflectance (ATR) method is most convenient. Place a single drop of the neat liquid onto the ATR crystal.
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Data Acquisition: Acquire a background spectrum of the empty ATR accessory. Then, acquire the sample spectrum. The instrument will record an interferogram, which is Fourier-transformed to generate the infrared spectrum (transmittance vs. wavenumber).
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Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.
Potential Applications and Biological Activity
The pyrazole scaffold is a prolific source of bioactive molecules, and its derivatives are investigated for a wide range of therapeutic applications.[1][7] The incorporation of an N-ethyl-ethylamine moiety introduces a flexible, basic side chain that can significantly influence pharmacokinetic properties and target engagement.
Potential therapeutic areas for N-Ethyl-2-(1H-pyrazol-1-YL)ethanamine and its analogs include:
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Antimicrobial Agents: Pyrazole derivatives have shown activity against various bacterial and fungal strains.[7] The amine functionality could enhance solubility and cellular uptake, potentially improving efficacy.
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Anticancer Agents: Numerous pyrazole-containing compounds have been developed as kinase inhibitors and anti-proliferative agents.[8] This molecule could serve as a fragment for designing more complex inhibitors targeting ATP-binding sites.
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CNS-Active Agents: The structural similarity to some neurotransmitters and the ability to cross the blood-brain barrier make pyrazole derivatives candidates for developing antidepressant, antipsychotic, or neuroprotective drugs.[3]
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Anti-inflammatory Agents: The most famous pyrazole drug, Celecoxib, is a potent anti-inflammatory agent. The core pyrazole structure is key to its COX-2 inhibitory activity.[1]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. chembk.com [chembk.com]
- 7. mdpi.com [mdpi.com]
- 8. academicstrive.com [academicstrive.com]
